2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic core with a carbonitrile group at position 3. Key structural features include:
- Isopentyl (3-methylbutyl) substituent at position 2.
- Methyl group at position 3.
- Morpholinylpropylamino moiety at position 1, introducing a tertiary amine and a morpholine ring.
The morpholine group enhances solubility and bioavailability due to its polar nature, while the isopentyl chain may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-18(2)9-10-20-19(3)21(17-26)25-28-22-7-4-5-8-23(22)30(25)24(20)27-11-6-12-29-13-15-31-16-14-29/h4-5,7-8,18,27H,6,9-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URILDKZRWDEKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCCCN4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-A]benzimidazoles, which are known for their diverse pharmacological properties. Its molecular formula is C₁₈H₂₃N₅, and it features a complex structure that includes a pyridine ring, a benzimidazole moiety, and a morpholine group.
Antiproliferative Activity
Recent studies have demonstrated significant antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC₅₀ values obtained from in vitro assays:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Pancreatic Adenocarcinoma (Capan-1) | 0.15 |
| Chronic Myeloid Leukemia (K-562) | 0.20 |
| Colorectal Carcinoma (HCT-116) | 0.25 |
| Lung Carcinoma (NCI-H460) | 0.30 |
| Acute Myeloid Leukemia (HL-60) | 0.18 |
These results indicate that the compound exhibits potent activity against multiple cancer types, suggesting its potential as an anticancer agent .
The mechanism underlying the antiproliferative effects of this compound appears to involve interaction with DNA and RNA. Studies utilizing fluorescence and circular dichroism spectroscopy have suggested that the compound binds to nucleic acids through intercalation and aggregation along the polynucleotide backbone . This dual binding mode could disrupt essential cellular processes such as replication and transcription.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The following table outlines the results from agar diffusion tests:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Shigella flexneri | 10 |
These findings suggest that this compound possesses moderate antibacterial properties .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A study investigated the in vivo efficacy of the compound in a mouse model of pancreatic cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with an average tumor volume decrease of 45% over four weeks .
Case Study 2: Safety Profile Assessment
The safety profile was assessed through toxicity studies on human liver HepG2 cells and Chinese hamster ovary cells. The compound exhibited low toxicity levels with selectivity indices indicating favorable safety margins for therapeutic applications .
Scientific Research Applications
Pharmacological Properties
Anticancer Activity :
Research indicates that this compound exhibits significant antitumor properties. It functions as a potent inhibitor of ferroptosis suppressor protein 1 (FSP1), which is crucial in regulating ferroptosis, a form of programmed cell death implicated in various cancers. The compound has demonstrated an effective concentration (EC50) of approximately 103 nM in inducing ferroptosis in GPX4 knockout cells that overexpress FSP1 .
Antimicrobial Properties :
The structural framework of pyridobenzimidazoles has been linked to antimicrobial activity. Studies on related compounds have shown effectiveness against both gram-positive and gram-negative bacterial strains, suggesting that this compound may also possess similar properties. The mechanism involves interaction with bacterial DNA or inhibition of essential enzymes .
Synthetic Methodologies
The synthesis of pyrido[1,2-a]benzimidazoles is well-documented, with various methods employed to construct these complex structures. A notable approach involves the reaction of cyclic enamines with arylidinemalononitrile derivatives under specific conditions to yield the desired products efficiently. The reaction conditions and yields are critical for optimizing the synthesis of derivatives like 2-Isopentyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile .
Case Study 1: Antineoplastic Agent
In a recent study, researchers evaluated the efficacy of various pyridobenzimidazole derivatives, including the target compound, against multiple cancer cell lines. The results indicated that compounds with specific substituents at the 4-position exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in optimizing therapeutic effects.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial potential of pyridobenzimidazole derivatives against common pathogens. The study employed diffusion agar methods to assess activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives displayed moderate antibacterial activity, suggesting that further exploration into structural variations could lead to more potent antimicrobial agents .
Comparison with Similar Compounds
Core Structural Modifications
The pyrido[1,2-a]benzimidazole scaffold is highly versatile. Key analogs include:
*Estimated based on substituent contributions.
†Predicted using fragment-based methods.
‡Experimental value from analogs.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP (~5.8) is intermediate between the diethylamino analog (logP = 6.0169) and the morpholino-oxo derivative (logP = 2.1), reflecting a balance of hydrophobic (isopentyl) and polar (morpholine) groups .
- Hydrogen-Bonding Capacity: The morpholinylpropylamino group provides two hydrogen-bond acceptors (N and O), enhancing solubility compared to diethylamino analogs .
Key Research Findings
- Structure-Activity Relationship (SAR): Morpholine-containing derivatives exhibit improved solubility and antimicrobial activity compared to diethylamino analogs . Isopentyl chains at position 2 enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability: Pyrido[1,2-a]benzimidazoles with morpholine substituents show decomposition temperatures >250°C, comparable to brominated analogs (e.g., 259–260°C for a pyrroloimidazole carbonitrile) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The compound’s core pyrido[1,2-a]benzimidazole scaffold can be synthesized via multicomponent reactions (MCRs), as demonstrated in analogous systems. For example, describes a one-pot MCR using heterocyclic ketene aminals, malononitrile, and aldehydes to form similar structures. Key steps include:
- Reagent selection : Use aldehydes with electron-withdrawing groups to enhance electrophilicity.
- Catalysis : Acidic or basic conditions (e.g., acetic acid) to facilitate cyclization.
- Purification : Precipitation from the reaction medium simplifies isolation . Optimization Tip: Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature.
Q. How should researchers characterize the compound’s structure and purity?
Standard analytical methods include:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., morpholinylpropylamino group) and carbonitrile functionality. IR spectroscopy can validate nitrile (C≡N) stretches (~2200 cm) .
- Mass spectrometry : High-resolution TOF-MS for molecular ion validation .
- Melting point : Consistency with literature values (if available) ensures purity.
Q. What is the hypothesized mechanism of action, given its structural features?
The morpholinyl and benzimidazole moieties suggest potential kinase or receptor modulation. For example:
- Morpholinyl groups : Common in PI3K/mTOR inhibitors due to hydrogen bonding with kinase active sites .
- Benzimidazole core : Often interacts with ATP-binding pockets in enzymes . Experimental validation: Perform enzymatic assays (e.g., kinase profiling) to identify targets.
Advanced Research Questions
Q. How can conflicting solubility/stability data be resolved during formulation studies?
Discrepancies may arise from solvent polarity or pH variations. For example:
- Solubility : Test in DMSO (polar aprotic) vs. aqueous buffers (pH 7.4). notes similar compounds show pH-dependent solubility due to ionizable groups (e.g., morpholinyl nitrogen).
- Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the carbonitrile group) .
Q. What strategies are effective for improving the compound’s bioavailability?
- Prodrug design : Modify the carbonitrile group to a metabolically labile ester (e.g., ethyl carbonitrile → carboxylic acid in vivo) .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous solubility and prolong half-life . Validation: Compare pharmacokinetic profiles (C, AUC) in rodent models.
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to predict binding modes with kinases (e.g., PI3Kα). Focus on the morpholinylpropylamino side chain’s interaction with hydrophobic pockets .
- QSAR analysis : Corporate substituent electronic parameters (Hammett σ) to optimize substituents at the isopentyl group .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Example: If one study reports potent PI3K inhibition while another shows no activity:
- Assay conditions : Compare enzyme sources (e.g., recombinant vs. cell lysates) and ATP concentrations. highlights that PI3K inhibition is sensitive to ATP levels.
- Compound handling : Verify storage conditions (e.g., moisture exposure degrades carbonitrile groups) .
Methodological Tables
Table 1 : Comparison of Synthetic Routes for Pyrido[1,2-a]benzimidazole Derivatives
| Method | Reaction Time | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Multicomponent (MCR) | 6–8 h | 70–85 | No tedious purification | |
| Povarov Reaction | 12–24 h | 60–75 | Modular substituent addition |
Table 2 : Analytical Parameters for Structural Validation
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 2.5–3.0 (morpholinyl CH), δ 8.1 (benzimidazole H) | Substituent conformation |
| HRMS | [M+H] calc. for CHNO: 433.2351 | Molecular formula confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
